5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
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Overview
Description
5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: is a heterocyclic compound with the molecular formula C₇H₆N₂O₄S and a molecular weight of 214.20 g/mol . This compound is characterized by the presence of a nitro group and a sulfone group attached to a benzene ring fused with an isothiazole ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the nitration of 1,3-dihydrobenzo[c]isothiazole 2,2-dioxide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In biological research, this compound is investigated for its potential antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: The compound is used in the development of specialty chemicals and intermediates for various industrial applications, including the production of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfone group enhances the compound’s stability and reactivity, contributing to its overall biological activity .
Comparison with Similar Compounds
1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
5-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
Uniqueness: The presence of both the nitro and sulfone groups in 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-nitro-1,3-dihydro-2,1-benzothiazole 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4S/c10-9(11)6-1-2-7-5(3-6)4-14(12,13)8-7/h1-3,8H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLMOLMXEIOGBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])NS1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573842 |
Source
|
Record name | 5-Nitro-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111248-94-3 |
Source
|
Record name | 5-Nitro-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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